molecular formula C21H21FN2O3 B10787614 MMB-FUBICA metabolite 3

MMB-FUBICA metabolite 3

Cat. No.: B10787614
M. Wt: 368.4 g/mol
InChI Key: GLSZASCWFBSHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMB-FUBICA metabolite 3 is a synthetic cannabinoid metabolite, structurally similar to known synthetic cannabinoids. It is primarily used as an analytical reference standard in forensic and research applications. The compound is known for its high purity and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MMB-FUBICA metabolite 3 involves multiple steps, starting from the base compound MMB-FUBICA. The process typically includes ester hydrolysis, which converts the ester group into a carboxylic acid group. This reaction is carried out under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is carried out in controlled environments to prevent contamination and ensure the safety of the workers.

Chemical Reactions Analysis

Types of Reactions: MMB-FUBICA metabolite 3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

MMB-FUBICA metabolite 3 is widely used in scientific research, particularly in the fields of:

    Chemistry: As an analytical reference standard for the identification and quantification of synthetic cannabinoids.

    Biology: In studies investigating the metabolic pathways and biological effects of synthetic cannabinoids.

    Medicine: For research into the potential therapeutic applications and toxicological effects of synthetic cannabinoids.

    Industry: In the development of new synthetic cannabinoids and related compounds for various applications.

Mechanism of Action

The mechanism of action of MMB-FUBICA metabolite 3 involves its interaction with cannabinoid receptors in the body. These receptors, primarily CB1 and CB2, are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors, modulating their activity and influencing processes such as pain perception, mood, and appetite.

Comparison with Similar Compounds

  • AB-FUBICA metabolite 3
  • MDMB-FUBICA metabolite 3
  • ADB-FUBICA

Comparison: MMB-FUBICA metabolite 3 is unique due to its specific structural modifications, which influence its binding affinity and activity at cannabinoid receptors. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for comparative studies in synthetic cannabinoid research .

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C21H21FN2O3/c1-13(2)19(21(26)27)23-20(25)17-12-24(18-6-4-3-5-16(17)18)11-14-7-9-15(22)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H,23,25)(H,26,27)

InChI Key

GLSZASCWFBSHNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origin of Product

United States

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